molecular formula C15H19N3O B7458988 2,4-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

2,4-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

Cat. No. B7458988
M. Wt: 257.33 g/mol
InChI Key: OORMJFXRTPCAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, commonly known as DMTP, is a chemical compound that has been widely used in scientific research. DMTP belongs to the family of pyrazole derivatives and has been found to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DMTP is not fully understood. However, it is believed that DMTP binds to the sigma-1 receptor and the dopamine D2 receptor, which leads to changes in intracellular signaling pathways. This can result in a variety of physiological effects, including changes in neurotransmitter release, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
DMTP has been found to exhibit a variety of biochemical and physiological effects. In animal studies, DMTP has been found to increase locomotor activity, reduce anxiety, and improve memory. DMTP has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using DMTP in lab experiments is its ability to bind to specific receptors in the body, which allows for the study of specific physiological processes. However, one limitation of using DMTP is its potential toxicity. DMTP has been found to be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of DMTP. One area of research could focus on the development of new drugs that target the sigma-1 receptor and the dopamine D2 receptor. Another area of research could focus on the use of DMTP in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to better understand the mechanism of action of DMTP and its potential side effects.

Synthesis Methods

DMTP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dimethylbenzoyl chloride with 1,3,5-trimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DMTP.

Scientific Research Applications

DMTP has been widely used in scientific research due to its ability to bind to specific receptors in the body. DMTP has been found to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and mood regulation. DMTP has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of movement and motivation.

properties

IUPAC Name

2,4-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-9-6-7-13(10(2)8-9)15(19)16-14-11(3)17-18(5)12(14)4/h6-8H,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORMJFXRTPCAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(N(N=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

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